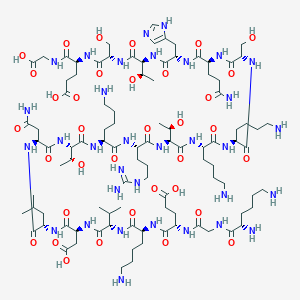
2,3,5-Trichloro-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,5-Trichloro-4-methylthiophene is a chlorinated derivative of thiophene, a heterocyclic compound that includes sulfur in its ring structure. While the provided papers do not directly discuss 2,3,5-Trichloro-4-methylthiophene, they do provide insights into related compounds and their synthesis, structures, and properties, which can be informative for understanding the subject compound.
Synthesis Analysis
The synthesis of chlorinated thiophenes can be complex, often resulting in unexpected products. For instance, the synthesis of 2-Chloro-5-methylthiophene was achieved through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a 73.96% product yield . Similarly, the synthesis of a supercrowded tetraferrocenylthiophene involved a fourfold Negishi ferrocenylation of tetrabromothiophene, catalyzed by palladium . Although these methods do not directly apply to 2,3,5-Trichloro-4-methylthiophene, they highlight the reactivity of thiophene derivatives and the potential for halogenation reactions to synthesize chlorinated thiophenes.
Molecular Structure Analysis
The molecular structure of chlorinated thiophenes can be elucidated using techniques such as X-ray crystallography. For example, the structure of 3,4,5-Triiodo-2-methylthiophene was determined using this method, revealing non-covalent iodine–iodine and sulfur–iodine interactions . This suggests that similar interactions might be present in 2,3,5-Trichloro-4-methylthiophene, affecting its molecular conformation and stability.
Chemical Reactions Analysis
Chlorinated thiophenes can undergo various chemical reactions due to the presence of reactive halogen atoms. The papers provided do not detail specific reactions for 2,3,5-Trichloro-4-methylthiophene, but the synthesis of related compounds implies that halogenated thiophenes can participate in coupling reactions and serve as intermediates for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated thiophenes are influenced by their molecular structure. For instance, the crystallographic disorder observed in 3,4,5-Triiodo-2-methylthiophene due to the presence of iodine atoms suggests that similar chlorinated compounds may also exhibit unique packing and density characteristics . Additionally, the electrochemical properties of the tetraferrocenylthiophene compound, such as its reversible one-electron-transfer processes, indicate that electron-transfer properties are an important aspect of thiophene derivatives .
Safety And Hazards
This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the current state of research on the compound and identifying potential areas for future study.
properties
IUPAC Name |
2,3,5-trichloro-4-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3S/c1-2-3(6)5(8)9-4(2)7/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNCNLQURMDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567832 |
Source


|
| Record name | 2,3,5-Trichloro-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4-methylthiophene | |
CAS RN |
136877-24-2 |
Source


|
| Record name | 2,3,5-Trichloro-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloro-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)






